![molecular formula C11H20N6OS B14525682 N-Butyl-N'-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]thiourea CAS No. 62734-53-6](/img/structure/B14525682.png)
N-Butyl-N'-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-N’-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]thiourea is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with a dimethylamino group, a methoxy group, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N’-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]thiourea typically involves the reaction of 4-(dimethylamino)-6-methoxy-1,3,5-triazine-2-thiol with N-butyl isocyanate. The reaction is carried out under anhydrous conditions in the presence of a base such as triethylamine to facilitate the formation of the thiourea linkage. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of N-Butyl-N’-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]thiourea can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method allows for better control over reaction conditions, higher yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N’-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to an amine.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the dimethylamino or methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
N-Butyl-N’-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]thiourea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-Butyl-N’-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]thiourea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, thereby modulating their activity. The triazine ring and thiourea moiety play crucial roles in these interactions, allowing the compound to bind to active sites and inhibit or activate enzymatic functions.
Comparison with Similar Compounds
N-Butyl-N’-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]thiourea can be compared with other triazine derivatives, such as:
N-Butyl-N’-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]urea: Similar structure but with a urea moiety instead of thiourea.
N-Butyl-N’-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]guanidine: Contains a guanidine group instead of thiourea.
N-Butyl-N’-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]carbamate: Features a carbamate group in place of thiourea.
The uniqueness of N-Butyl-N’-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]thiourea lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
62734-53-6 |
|---|---|
Molecular Formula |
C11H20N6OS |
Molecular Weight |
284.38 g/mol |
IUPAC Name |
1-butyl-3-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]thiourea |
InChI |
InChI=1S/C11H20N6OS/c1-5-6-7-12-11(19)15-8-13-9(17(2)3)16-10(14-8)18-4/h5-7H2,1-4H3,(H2,12,13,14,15,16,19) |
InChI Key |
YGYJLDXECGSXQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=S)NC1=NC(=NC(=N1)OC)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



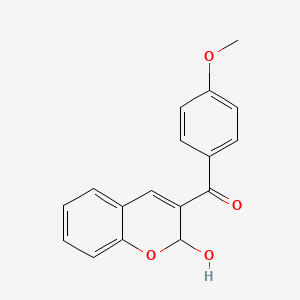
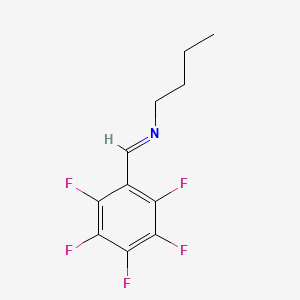
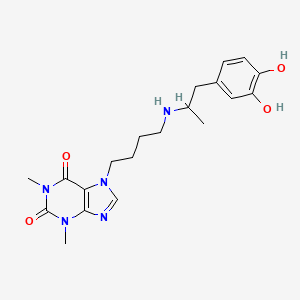
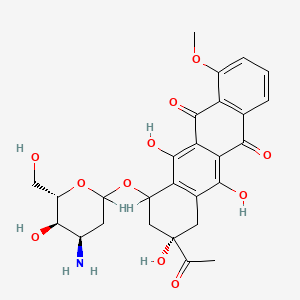

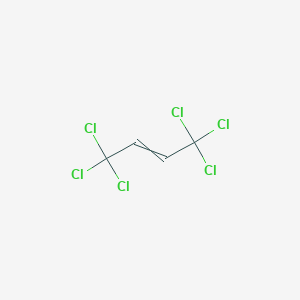
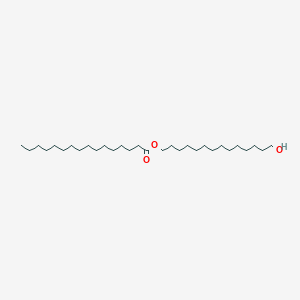
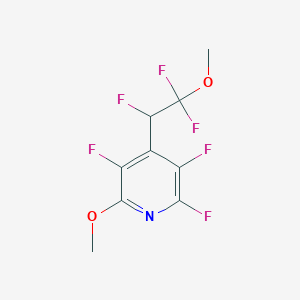
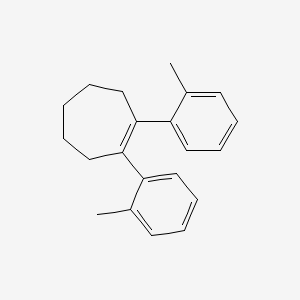
![Ethyl 4-chloro-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate](/img/structure/B14525671.png)
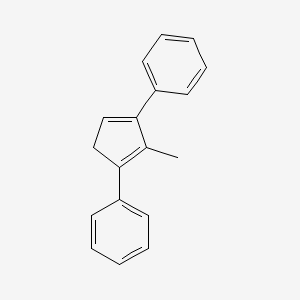
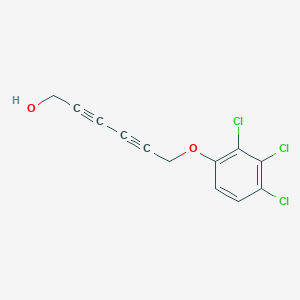
![Ethyl phenyl[2-(triethylstannyl)ethyl]phosphinate](/img/structure/B14525679.png)
